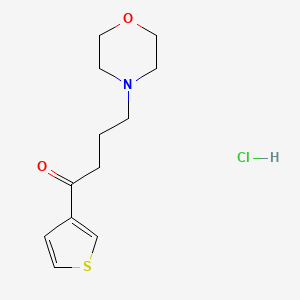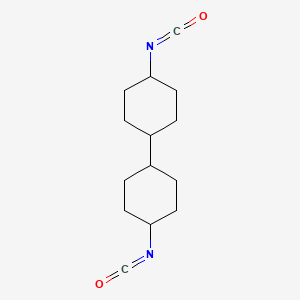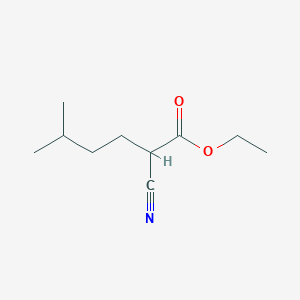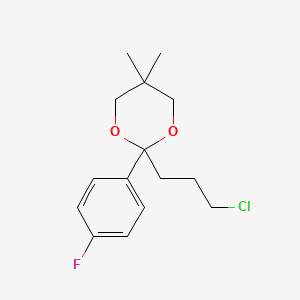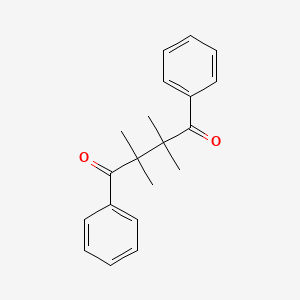![molecular formula C27H42ClN3O B14683998 2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride CAS No. 33839-54-2](/img/structure/B14683998.png)
2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and a diethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring and the diethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.
Applications De Recherche Scientifique
2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexen-1-yl(2-thienyl)acetate hydrochloride
- 3-(4-diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone
Uniqueness
Compared to similar compounds, 2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
33839-54-2 |
|---|---|
Formule moléculaire |
C27H42ClN3O |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride |
InChI |
InChI=1S/C27H41N3O.ClH/c1-4-16-27(17-20-30-18-9-10-19-30,22-28-26(31)21-29(5-2)6-3)25-15-11-13-23-12-7-8-14-24(23)25;/h7-8,11-15H,4-6,9-10,16-22H2,1-3H3,(H,28,31);1H |
Clé InChI |
GPLXJZQSKRDSSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCN1CCCC1)(CNC(=O)CN(CC)CC)C2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

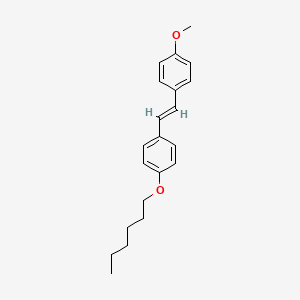

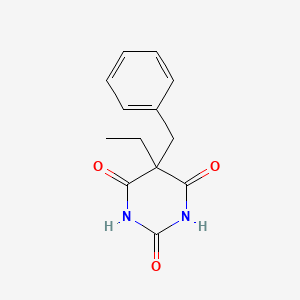
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
